Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate
Overview
Description
Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate is a chemical compound with the molecular formula C6H7BrF4O2 and a molecular mass of 267.02 g/mol. The molecular structure consists of six carbon atoms, seven hydrogen atoms, one bromine atom, four fluorine atoms, and two oxygen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate typically involves the esterification of 5-bromo-4,4,5,5-tetrafluoropentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include strong acids or bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate has several scientific research applications:
Epigenetic Modulation and Antitumor Effects: It may be used in the synthesis of DNA methyltransferase inhibitors, which can modulate DNA methylation patterns and exhibit antitumor effects.
Development of Chemosensors: Compounds related to this compound are significant in developing fluorescent chemosensors for detecting various analytes with high selectivity and sensitivity.
Alternative Fumigants in Agriculture: Methylated compounds similar to this compound have been used in agriculture for soil fumigation to control pests and diseases.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate involves its interaction with specific molecular targets and pathways. For example, as a potential DNA methyltransferase inhibitor, it can modulate DNA methylation patterns, leading to the reactivation of tumor suppressor genes and inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate can be compared with other similar compounds such as:
Methyl bromide: Used in agriculture for soil fumigation but phased out due to environmental concerns.
4-methyl-2,6-diformylphenol: Used in developing fluorescent chemosensors.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl 5-bromo-4,4,5,5-tetrafluoropentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF4O2/c1-13-4(12)2-3-5(8,9)6(7,10)11/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOUJOSRDESRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(F)(F)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192145 | |
Record name | Pentanoic acid, 5-bromo-4,4,5,5-tetrafluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309602-78-5 | |
Record name | Pentanoic acid, 5-bromo-4,4,5,5-tetrafluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309602-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic acid, 5-bromo-4,4,5,5-tetrafluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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